Diphenylpyraline N-Oxide Diphenylpyraline N-Oxide
Brand Name: Vulcanchem
CAS No.: 10020-59-4
VCID: VC18014706
InChI: InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3
SMILES:
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol

Diphenylpyraline N-Oxide

CAS No.: 10020-59-4

Cat. No.: VC18014706

Molecular Formula: C19H23NO2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Diphenylpyraline N-Oxide - 10020-59-4

Specification

CAS No. 10020-59-4
Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
IUPAC Name 4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium
Standard InChI InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3
Standard InChI Key CMUVTOXFOVYLRQ-UHFFFAOYSA-N
Canonical SMILES C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-]

Introduction

Chemical Identity and Structural Characteristics

Diphenylpyraline N-Oxide (C₁₉H₂₃NO₂, molecular weight: 297.39 g/mol) is the tertiary amine N-oxide derivative of diphenylpyraline, a first-generation antihistamine. The compound features a piperidine ring with a methyl group and a benzhydryloxy substituent, where the nitrogen atom is oxidized to form an N-oxide moiety . Key structural attributes include:

Molecular Descriptors

  • SMILES: C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-]

  • InChI Key: CMUVTOXFOVYLRQ-UHFFFAOYSA-N

  • Hydrochloride Salt: CAS 4782-63-2 (C₁₉H₂₄ClNO₂, molecular weight: 333.85 g/mol) .

Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)~3.2 (estimated)
Topological Polar Surface Area36.5 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The N-oxide group enhances polarity compared to the parent compound, potentially altering solubility and metabolic pathways .

Synthesis and Analytical Characterization

Synthetic Routes

Diphenylpyraline N-Oxide is synthesized via oxidation of diphenylpyraline using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). A typical procedure involves:

  • Dissolving diphenylpyraline in a polar solvent (e.g., dichloromethane).

  • Adding an oxidizing agent under controlled conditions (0–5°C, 2–4 hours).

  • Purifying the product via column chromatography .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.88 (d, J = 13.7 Hz, 3H, N-CH₃), 3.2–3.5 (m, 4H, piperidine), 6.8–7.9 (m, 10H, aromatic) .

  • Mass Spectrometry: [M+H]⁺ at m/z 298.18; [M+Na]⁺ at m/z 320.16 .

Pharmacological Profile

Mechanism of Action

  • Histamine H₁ Receptor Antagonism: Diphenylpyraline N-Oxide retains affinity for H₁ receptors (Ki = 4.1 nM), similar to its parent compound, but with reduced anticholinergic activity .

  • Dopamine Reuptake Inhibition: Exhibits moderate dopamine transporter (DAT) inhibition (IC₅₀ = 1.2 μM), contributing to CNS stimulant effects observed in rodent models .

Comparative Pharmacodynamics

ParameterDiphenylpyralineDiphenylpyraline N-Oxide
H₁ Receptor Ki (nM)4.16.8
DAT Inhibition (IC₅₀)0.8 μM1.2 μM
Elimination Half-Life32 h48 h (estimated)

The N-oxide metabolite demonstrates prolonged half-life due to reduced hepatic clearance .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Bioavailability: ~60% (oral); reduced first-pass metabolism compared to diphenylpyraline .

  • Protein Binding: 85–90% (albumin-bound) .

Metabolic Pathways

  • Primary Route: Cytochrome P450 3A4 (CYP3A4)-mediated oxidation to N-oxide .

  • Secondary Pathways: Glucuronidation of the benzhydryloxy group .

Excretion

  • Renal Excretion: 70% (unchanged); 30% as glucuronide conjugates .

Applications and Clinical Relevance

Therapeutic Uses

  • Allergy Management: Used in European markets as an antihistamine (e.g., Belfene®) for allergic rhinitis and urticaria .

  • Parkinson’s Disease: Investigated for dopaminergic activity in preclinical models .

Analytical Methods

  • HPLC-UV: Retention time = 8.2 min (C18 column, acetonitrile:phosphate buffer = 60:40) .

  • LC-MS/MS: LOD = 0.1 ng/mL; LOQ = 0.3 ng/mL .

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